Fmoc-lys(ME)2-OH hcl
Overview
Description
Fmoc-Lys(Me)2-OH HCl is a member of fluorenes1. It is a novel derivative for the introduction of dimethyl-lysine during Fmoc SPPS123. It is a special protective amino acid used in peptide synthesis3.
Synthesis Analysis
Fmoc-Lys(Me)2-OH HCl is used for the introduction of dimethyl-lysine during Fmoc SPPS1. The synthesis involves methods and protocols for the creation of arrays of histone-related peptides containing methylated arginine and lysine residues14.
Molecular Structure Analysis
The empirical formula of Fmoc-Lys(Me)2-OH HCl is C23H29ClN2O456. The molecular weight is 432.9456. The InChI string is 1S/C23H28N2O4.ClH/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27);1H/t21-;/m0./s15.
Chemical Reactions Analysis
The methylation of lysine in histone tails is a common posttranslational modification that functions in histone-regulated chromatin condensation, with binding of methylated lysine occurring in aromatic pockets on chromodomain proteins1.
Physical And Chemical Properties Analysis
Fmoc-Lys(Me)2-OH HCl is a white to off-white crystalline powder19. It is slightly soluble in DMSO and Methanol10. The storage temperature is -10 to -25°C9.
Scientific Research Applications
“Fmoc-lys(ME)2-OH hcl” is a derivative used for the introduction of dimethyl-lysine during Fmoc Solid Phase Peptide Synthesis (SPPS) . This process is commonly used in the field of biochemistry for the production of peptides.
- Application Summary : The compound is used as a building block in the synthesis of peptides. It allows for the introduction of a dimethyl-lysine residue into the peptide chain .
- Methods of Application : The compound is used in Fmoc SPPS, a method of peptide synthesis where the peptide chain is assembled on a solid support. The Fmoc group protects the amino group of the amino acid during the synthesis, and can be selectively removed to allow the addition of the next amino acid in the sequence .
- Results or Outcomes : The use of “Fmoc-lys(ME)2-OH hcl” allows for the synthesis of peptides containing a dimethyl-lysine residue. This can be important in the study of proteins that contain this modified amino acid .
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Histone Peptide Synthesis : “Fmoc-lys(ME)2-OH hcl” can be used in the synthesis of histone-related peptides. Histones are proteins that package and order DNA into structural units called nucleosomes. They play a crucial role in gene regulation .
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Protein Studies : Proteins with modified lysine residues, such as dimethyl-lysine, are involved in various biological processes. The ability to synthesize these proteins using “Fmoc-lys(ME)2-OH hcl” allows researchers to study their structure and function .
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Drug Development : Peptides are increasingly being used as therapeutic agents. The ability to introduce modified amino acids like dimethyl-lysine into these peptides could potentially enhance their therapeutic properties .
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Biochemical Research : “Fmoc-lys(ME)2-OH hcl” can be used in biochemical research to study the role of dimethyl-lysine in various biological processes .
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Monoclonal Antibody Conjugates : “Fmoc-lys(ME)2-OH hcl” can be used in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates . These conjugates are used in targeted cancer therapy .
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Epigenetic Studies : Methylation of lysine residues in histone proteins is a key epigenetic marker. “Fmoc-lys(ME)2-OH hcl” can be used to synthesize peptides with methylated lysine residues for epigenetic studies .
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Histone Peptide Synthesis : “Fmoc-lys(ME)2-OH hcl” can be used in the synthesis of histone-related peptides. Histones are proteins that package and order DNA into structural units called nucleosomes. They play a crucial role in gene regulation .
-
Protein Studies : Proteins with modified lysine residues, such as dimethyl-lysine, are involved in various biological processes. The ability to synthesize these proteins using “Fmoc-lys(ME)2-OH hcl” allows researchers to study their structure and function .
-
Drug Development : Peptides are increasingly being used as therapeutic agents. The ability to introduce modified amino acids like dimethyl-lysine into these peptides could potentially enhance their therapeutic properties .
-
Biochemical Research : “Fmoc-lys(ME)2-OH hcl” can be used in biochemical research to study the role of dimethyl-lysine in various biological processes .
-
Monoclonal Antibody Conjugates : “Fmoc-lys(ME)2-OH hcl” can be used in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates . These conjugates are used in targeted cancer therapy .
-
Epigenetic Studies : Methylation of lysine residues in histone proteins is a key epigenetic marker. “Fmoc-lys(ME)2-OH hcl” can be used to synthesize peptides with methylated lysine residues for epigenetic studies .
Safety And Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes11. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition11.
Future Directions
Fmoc-Lys(Me)2-OH HCl is a novel derivative for the introduction of dimethyl-lysine during Fmoc SPPS9. It is used in the synthesis of arrays of histone-related peptides containing methylated arginine and lysine residues9. This suggests potential future directions in the field of peptide synthesis and posttranslational modifications.
Relevant Papers
The relevant papers for Fmoc-Lys(Me)2-OH HCl are not directly mentioned in the search results. However, the references in the search results suggest that this compound is used in the synthesis of arrays of histone-related peptides containing methylated arginine and lysine residues914.
properties
IUPAC Name |
(2S)-6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4.ClH/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27);1H/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFAFKDBWNFBCC-BOXHHOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673978 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~,N~6~-dimethyl-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-lys(ME)2-OH hcl | |
CAS RN |
252049-10-8 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~,N~6~-dimethyl-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.